molecular formula C13H13NO3S B8520746 4-(4-Methoxyphenyl)sulfonylaniline CAS No. 17078-72-7

4-(4-Methoxyphenyl)sulfonylaniline

Cat. No. B8520746
Key on ui cas rn: 17078-72-7
M. Wt: 263.31 g/mol
InChI Key: YYLYFXLKPZKSKS-UHFFFAOYSA-N
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Patent
US09169209B2

Procedure details

To a solution of N-(4-((4-methoxyphenyl)sulfonyl)phenyl)acetamide (111 mg, 0.36 mmol) in EtOH (8 mL) is added NaOH (10 M in water, 0.6 mL, 6 mmol). The mixture is heated at 80° C. for 4 h and the solvent is evaporated. The residue is partitioned between EtOAc (15 mL) and brine (10 mL) and the layers are separated. The aqueous layer is extracted with EtOAc (10 mL) and the combined extracts are dried (Na2SO4) and evaporated. The white solid obtained (76 mg, 80%) is used to the next step without further purification.
Name
N-(4-((4-methoxyphenyl)sulfonyl)phenyl)acetamide
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([C:12]2[CH:17]=[CH:16][C:15]([NH:18]C(=O)C)=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)(=[O:10])=[O:11])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
N-(4-((4-methoxyphenyl)sulfonyl)phenyl)acetamide
Quantity
111 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between EtOAc (15 mL) and brine (10 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The white solid obtained (76 mg, 80%)
CUSTOM
Type
CUSTOM
Details
is used to the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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